2-chloro-4-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide
Overview
Description
2-chloro-4-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a nitro group, a chloro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide typically involves multiple steps:
Nitration and Chlorination: The starting material, 4-nitroaniline, undergoes chlorination using hydrochloric acid and sodium hypochlorite to form 2-chloro-4-nitroaniline.
Coupling Reaction: The 2-chloro-4-nitroaniline is then coupled with 4-(thiophen-2-ylcarbonyl)piperazine under specific conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
2-chloro-4-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: A simpler analog that lacks the piperazine and thiophene moieties.
4-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide: Similar but without the chloro group.
Uniqueness
2-chloro-4-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-chloro-4-nitro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4S/c23-19-14-17(27(30)31)7-8-18(19)21(28)24-15-3-5-16(6-4-15)25-9-11-26(12-10-25)22(29)20-2-1-13-32-20/h1-8,13-14H,9-12H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVIRNSEBZCVIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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